molecular formula C13H17NO B499244 N-[4-(allyloxy)benzyl]-N-cyclopropylamine

N-[4-(allyloxy)benzyl]-N-cyclopropylamine

Katalognummer: B499244
Molekulargewicht: 203.28g/mol
InChI-Schlüssel: MNHANZMPBQZNEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(allyloxy)benzyl]-N-cyclopropylamine is an organic compound with a unique structure that combines a cyclopropane ring with a benzyl group and an allyloxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)benzyl]-N-cyclopropylamine typically involves the reaction of 4-(prop-2-en-1-yloxy)benzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(allyloxy)benzyl]-N-cyclopropylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(allyloxy)benzyl]-N-cyclopropylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-(allyloxy)benzyl]-N-cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(allyloxy)benzyl]-N-cyclopropylamine is unique due to the presence of both a cyclopropane ring and an allyloxy substituent. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28g/mol

IUPAC-Name

N-[(4-prop-2-enoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C13H17NO/c1-2-9-15-13-7-3-11(4-8-13)10-14-12-5-6-12/h2-4,7-8,12,14H,1,5-6,9-10H2

InChI-Schlüssel

MNHANZMPBQZNEQ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)CNC2CC2

Kanonische SMILES

C=CCOC1=CC=C(C=C1)CNC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.